molecular formula C3H7NO2 B12953266 (2S)-2-amino(1,2-13C2)propanoic acid

(2S)-2-amino(1,2-13C2)propanoic acid

Cat. No.: B12953266
M. Wt: 91.079 g/mol
InChI Key: QNAYBMKLOCPYGJ-PIJHRLDMSA-N
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Description

(2S)-2-amino(1,2-13C2)propanoic acid is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 91.079 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO2

Molecular Weight

91.079 g/mol

IUPAC Name

(2S)-2-amino(1,2-13C2)propanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,3+1

InChI Key

QNAYBMKLOCPYGJ-PIJHRLDMSA-N

Isomeric SMILES

C[13C@@H]([13C](=O)O)N

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

Significance of Stable Isotope Probing in Systems Biochemistry and Metabolic Flux Analysis

Stable isotope probing (SIP) is a cornerstone technique in modern biochemical research that enables the tracing of atoms from a labeled substrate through a metabolic network. nih.govnih.gov By introducing molecules enriched with stable (non-radioactive) isotopes like carbon-13 (¹³C), researchers can follow their incorporation into downstream metabolites. This approach, often coupled with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative snapshot of metabolic activity. nih.govnih.gov

Metabolic flux analysis (MFA) is a key application of SIP that quantifies the rates (fluxes) of reactions within a metabolic network. By measuring the isotopic labeling patterns in metabolic products, such as protein-bound amino acids, MFA can unravel the contributions of different pathways to cellular growth and energy production. nih.gov This provides a more dynamic and functional understanding of cellular physiology than what can be achieved through genomics or proteomics alone. The use of ¹³C-labeled substrates is considered the gold standard for accurately quantifying metabolic fluxes in living cells.

The Role of Specifically Labeled Amino Acids, with a Focus on 2s 2 Amino 1,2 13c2 Propanoic Acid, in Tracing Metabolic Pathways

While universally labeled substrates like [U-¹³C]glucose are widely used, specifically labeled compounds such as (2S)-2-amino(1,2-¹³C₂)propanoic acid offer unique advantages for probing particular metabolic routes. L-alanine is a key player in the glucose-alanine cycle, a critical pathway that shuttles nitrogen and carbon between muscle and the liver, particularly for the purpose of gluconeogenesis (the synthesis of new glucose). creative-proteomics.com

By introducing (2S)-2-amino(1,2-¹³C₂)propanoic acid directly into a biological system, researchers can precisely trace the journey of the alanine (B10760859) carbon backbone. The double labeling on adjacent carbons (C1 and C2) is particularly informative. When alanine is converted to pyruvate (B1213749) by alanine aminotransferase, this ¹³C₂ unit is preserved. If this pyruvate then enters the gluconeogenic pathway to form glucose, the resulting glucose molecules will carry this specific isotopic signature. This allows for the direct measurement of the contribution of alanine to glucose production. nih.govphysiology.org

Research using the closely related tracer [2,3-¹³C₂]alanine has demonstrated the power of this approach. In studies of human neonates, the infusion of this tracer allowed for the direct quantification of both alanine turnover and its conversion to glucose, confirming the early postnatal activity of the gluconeogenic pathway. nih.govphysiology.org The use of such doubly labeled tracers provides a clear and unambiguous signal for tracking the flux through this specific metabolic interchange.

Overview of Advanced Methodologies Employing 2s 2 Amino 1,2 13c2 Propanoic Acid for Metabolic Elucidation

Theoretical Underpinnings of Isotopic Labeling and Carbon Atom Transitions in Metabolic Networks

The foundation of ¹³C-MFA lies in the introduction of a substrate enriched with ¹³C into a biological system. creative-proteomics.comyoutube.com This "labeled" substrate, in this case, (2S)-2-amino(1,2-¹³C₂)propanoic acid, is taken up by cells and participates in metabolic reactions. As it is processed through various metabolic pathways, the ¹³C atoms are distributed among downstream metabolites. creative-proteomics.com This redistribution of labeled carbon atoms creates unique mass isotopomer distributions (MIDs) for each metabolite, which can be precisely measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comfrontiersin.org

The core principle is that the specific pattern of ¹³C incorporation into a metabolite is directly dependent on the active metabolic pathways and the rates of the reactions within them. creative-proteomics.com When (2S)-2-amino(1,2-¹³C₂)propanoic acid is introduced, the two labeled carbons at positions 1 and 2 will be transferred to other molecules according to the specific atom transitions of the enzymatic reactions they undergo. For example, the transamination of L-alanine yields pyruvate (B1213749). With the use of [1,2-¹³C₂]alanine, the resulting pyruvate will be labeled at carbons 2 and 3. This labeled pyruvate can then enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, leading to characteristic labeling patterns in TCA cycle intermediates and other connected pathways. nih.gov

By creating a detailed metabolic network model that includes all relevant biochemical reactions and their specific carbon atom transitions, it is possible to computationally simulate the expected MIDs for various metabolites based on a given set of metabolic fluxes. The experimentally measured MIDs are then compared to these simulated MIDs. An optimization algorithm is employed to find the set of fluxes that minimizes the difference between the experimental and simulated data, thus providing a quantitative map of the metabolic activity within the cell. frontiersin.org

The complexity of metabolic networks, with their numerous interconnected and often reversible reactions, makes the interpretation of labeling data challenging. frontiersin.org Automated computational frameworks have been developed to systematically reconstruct atom-level transitions within these networks, which is crucial for the accurate interpretation of labeling patterns and subsequent flux calculations.

Achievement and Verification of Isotopic Steady-State in ¹³C-Tracer Experiments

A critical assumption for many ¹³C-MFA studies is that the system has reached an isotopic steady-state. nih.gov This means that the fractional enrichment of ¹³C in all measured metabolites is constant over time. Achieving this state ensures that the measured labeling patterns accurately reflect the metabolic fluxes under the specific experimental conditions.

The time required to reach isotopic steady-state varies depending on several factors, including the specific tracer used, the metabolic pathway being investigated, and the pool sizes of the intracellular metabolites. nih.gov For instance, intermediates in high-flux pathways like glycolysis may reach isotopic steady-state within minutes, while intermediates in slower pathways like the TCA cycle may take several hours. nih.gov When using an amino acid tracer like (2S)-2-amino(1,2-¹³C₂)propanoic acid, the exchange between intracellular and extracellular amino acid pools can also influence the time to reach a steady state. nih.gov

Verification of the isotopic steady-state is a crucial step in the experimental workflow. This is typically achieved by collecting samples at multiple time points during the exponential growth phase of a cell culture and measuring the labeling patterns of key metabolites, often proteinogenic amino acids. If the labeling patterns remain constant across these time points, it can be concluded that isotopic steady-state has been achieved. nih.gov For example, in a study using different ¹³C-labeled glucose tracers in E. coli, consistent labeling patterns in biomass amino acids over time confirmed the attainment of an isotopic steady state. nih.gov

It is important to note that some systems, particularly those of industrial or medical significance, may never reach a true isotopic steady-state. nih.gov In such cases, alternative modeling approaches are required to accurately determine metabolic fluxes.

Flux Resolution Enhancement through Parallel Labeling with (2S)-2-amino(1,2-¹³C₂)propanoic Acid and Other Tracers

The precision and accuracy of ¹³C-MFA can be significantly improved by performing parallel labeling experiments. nih.govfao.org This strategy involves conducting multiple, simultaneous experiments with different isotopic tracers. The data from these parallel experiments are then integrated into a single flux model, a technique known as COMPLETE-MFA. bohrium.com

The rationale behind this approach is that different tracers can provide complementary information about different parts of the metabolic network. For instance, a ¹³C-glucose tracer might be optimal for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while a ¹³C-labeled amino acid tracer, such as (2S)-2-amino(1,2-¹³C₂)propanoic acid or labeled glutamine, can provide better resolution for fluxes in the TCA cycle and anaplerotic reactions. nih.gov

By combining the data from these parallel experiments, a more comprehensive and highly resolved flux map can be obtained than what is possible with any single tracer experiment. nih.govbohrium.com Research has shown that this integrated analysis can lead to a significant improvement in flux precision, with some studies reporting a 10-fold increase in the precision of flux estimates.

A common application of this strategy is the parallel use of a ¹³C-glucose tracer and a ¹³C-glutamine tracer in studies of mammalian cell metabolism, where both glucose and glutamine are major carbon sources. nih.gov Similarly, a parallel labeling experiment using (2S)-2-amino(1,2-¹³C₂)propanoic acid alongside a ¹³C-glucose tracer could be designed to gain a more complete picture of central carbon metabolism. The glucose tracer would primarily inform on the upper parts of metabolism, while the labeled alanine would provide detailed insights into pyruvate metabolism and its connections to the TCA cycle.

The table below illustrates a hypothetical dataset from a parallel labeling experiment designed to enhance flux resolution.

Table 1: Hypothetical Mass Isotopomer Distributions from Parallel Labeling Experiments

This table shows simulated mass isotopomer distributions (MIDs) for key metabolites in a hypothetical experiment comparing a single tracer ([1,2-¹³C₂]Glucose) with a parallel labeling approach using both [1,2-¹³C₂]Glucose and [1,2-¹³C₂]Alanine. The values represent the percentage of the metabolite pool containing a certain number of ¹³C atoms (M+0 = unlabeled, M+1 = one ¹³C atom, etc.).

MetaboliteIsotopomer[1,2-¹³C₂]Glucose Only (%)Parallel Labeling ([1,2-¹³C₂]Glucose + [1,2-¹³C₂]Alanine) (%)
PyruvateM+04030
M+11015
M+25055
M+300
CitrateM+03525
M+11520
M+24548
M+357
M+400

The following table presents potential flux determination results from such a parallel labeling strategy, demonstrating the enhanced resolution.

Table 2: Illustrative Flux Resolution Enhancement with Parallel Labeling

This table illustrates how parallel labeling can improve the precision of flux estimates. The values are hypothetical and represent the calculated flux (arbitrary units) and the confidence interval (CI) for key reactions.

Metabolic FluxSingle Tracer ([1,2-¹³C₂]Glucose)Parallel Labeling ([1,2-¹³C₂]Glucose + [1,2-¹³C₂]Alanine)
Glycolysis (Glucose -> Pyruvate)100 ± 10102 ± 5
Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA)85 ± 1588 ± 7
Pyruvate Carboxylase (Pyruvate -> Oxaloacetate)15 ± 812 ± 3
Alanine Aminotransferase (Alanine <-> Pyruvate)Not well resolved25 ± 4

Advanced Spectroscopic and Chromatographic Techniques for Isotopomer Analysis in 2s 2 Amino 1,2 13c2 Propanoic Acid Tracing Studies

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is a necessary prerequisite to enhance their volatility for GC analysis. sigmaaldrich.comthermofisher.com This technique excels in separating complex mixtures and providing detailed information on the mass distribution of isotopes within a molecule, which is crucial for tracing studies.

Derivatization Strategies for (2S)-2-amino(1,2-¹³C₂)propanoic Acid and Derived Metabolites

To make (2S)-2-amino(1,2-¹³C₂)propanoic acid and its metabolic products amenable to GC-MS analysis, their polar functional groups (amino and carboxyl groups) must be chemically modified. sigmaaldrich.com Silylation is a widely employed derivatization method where active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com

Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comthermofisher.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com The derivatization process itself must be carefully controlled to ensure complete reaction and avoid the introduction of isotopic artifacts. For instance, the reaction of L-amino acids with MTBSTFA is typically carried out at elevated temperatures (e.g., 100°C for 4 hours) to ensure the formation of stable TBDMS derivatives. sigmaaldrich.com Another approach involves derivatization with propyl chloroformate in propanol, which can be performed directly in aqueous samples. nih.gov

The choice of derivatization agent can influence the fragmentation patterns observed in the mass spectrometer and, consequently, the information that can be gleaned about the positional labeling of the molecule.

Fragmentation Patterns and Data Interpretation for Positional Labeling

Once the derivatized ¹³C-labeled alanine (B10760859) and its metabolites are introduced into the mass spectrometer, they are ionized, typically by electron impact (EI), and then fragmented. The resulting fragmentation patterns are characteristic of the molecule's structure and the position of the ¹³C labels.

For example, the TBDMS derivative of alanine exhibits characteristic fragment ions. A significant ion often results from the cleavage of the bond between the alpha-carbon and the carboxyl group. nih.gov When analyzing (2S)-2-amino(1,2-¹³C₂)propanoic acid, the masses of these fragments will be shifted according to the number of ¹³C atoms they contain. By analyzing the mass-to-charge (m/z) ratios and relative intensities of these fragment ions, it is possible to determine the mass isotopomer distribution.

Recent studies have focused on using multiple fragments from a single derivative to deduce positional ¹³C enrichment. nih.gov For alanine_2TMS, fragments corresponding to the C2-C3 portion of the molecule have shown good accuracy for determining isotopologue distributions. nih.gov However, the accuracy of these measurements can be affected by minor biases, necessitating careful validation with isotopic standards. nih.gov The interpretation of these complex fragmentation patterns allows researchers to trace the path of the ¹³C atoms from the initial tracer molecule as it is incorporated into other metabolites, providing insights into the activity of different metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for the analysis of non-volatile and thermally labile compounds without the need for derivatization. restek.com Its high sensitivity and selectivity make it an invaluable tool for both targeted and untargeted analysis of ¹³C-labeled metabolites in complex biological samples. nih.govresearchgate.net

Method Development for Targeted and Untargeted Isotope Tracing

In ¹³C tracing studies using (2S)-2-amino(1,2-¹³C₂)propanoic acid, LC-MS/MS methods can be tailored for either targeted or untargeted approaches.

Targeted analysis focuses on a predefined list of metabolites. This involves optimizing the LC separation and MS/MS detection for each specific compound. Selected reaction monitoring (SRM) is a common targeted approach where the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each isotopologue of interest. nih.gov This method provides high sensitivity and quantitative accuracy. For instance, a method can be developed to specifically track the incorporation of the ¹³C₂-label from alanine into downstream metabolites of central carbon metabolism. nih.gov

Untargeted analysis aims to capture a global snapshot of all detectable metabolites in a sample. nih.gov This approach is particularly useful for discovering novel or unexpected metabolic pathways affected by the introduction of the ¹³C tracer. nih.gov High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are typically used to acquire data across a wide mass range. nih.govbiorxiv.org Subsequent data processing involves identifying features that correspond to ¹³C-labeled compounds based on their characteristic mass shifts and isotopic patterns. researchgate.net

Method development for both approaches requires careful selection of the chromatographic conditions (e.g., column chemistry, mobile phases) to achieve good separation of isomers and isobars. restek.comnih.gov Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like amino acids. nih.govnih.gov

Quantitative Analysis of ¹³C-Enriched Metabolic Pools

A primary goal of isotope tracing studies is to quantify the enrichment of ¹³C in various metabolic pools. LC-MS/MS is well-suited for this task. By measuring the peak areas or intensities of the different isotopologues (e.g., M+0, M+1, M+2) of a given metabolite, the fractional or molar percent enrichment can be calculated.

For accurate quantification, internal standards, preferably stable isotope-labeled versions of the analytes, are used to correct for variations in sample preparation and instrument response. biorxiv.orgnih.gov Calibration curves are generated using standards of known concentration and isotopic enrichment. restek.com

The quantitative data on ¹³C enrichment in metabolites derived from (2S)-2-amino(1,2-¹³C₂)propanoic acid provides a dynamic view of metabolic fluxes. This information can reveal how different pathways contribute to the synthesis of key biomolecules and how these fluxes are altered under various physiological or pathological conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and connectivity of atoms within a molecule. In the context of ¹³C tracing studies, NMR is uniquely capable of determining the precise position of ¹³C labels within a metabolite, a level of detail that can be challenging to obtain with mass spectrometry alone. nih.govmnms-platform.com

The analysis of ¹³C-labeled compounds by NMR relies on the magnetic properties of the ¹³C nucleus. One-dimensional (1D) ¹³C NMR spectra show distinct signals for each chemically unique carbon atom in a molecule, with the chemical shift providing information about its electronic environment. nih.govchemicalbook.com

For more complex analyses, two-dimensional (2D) NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a detailed fingerprint of the molecule. nih.govdiva-portal.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for establishing the carbon skeleton and the position of labels. mnms-platform.comnih.gov

When analyzing metabolites from a (2S)-2-amino(1,2-¹³C₂)propanoic acid tracing study, the presence of ¹³C-¹³C couplings can be observed in the NMR spectra. These couplings provide direct evidence of the intact incorporation of the C1-C2 bond from alanine into other molecules. researchgate.net By analyzing the patterns of these couplings, researchers can distinguish between different positional isotopomers (e.g., a metabolite labeled at C2 and C3 versus one labeled at C3 and C4). This detailed positional information is critical for resolving ambiguities in metabolic pathway analysis and for accurately calculating metabolic fluxes.

¹³C NMR for Direct Observation of Labeled Carbon Positions

One-dimensional ¹³C NMR spectroscopy is a fundamental technique for the direct analysis of ¹³C-labeled compounds like (2S)-2-amino(1,2-¹³C₂)propanoic acid. The key principle is that the ¹³C nucleus, although having a low natural abundance of approximately 1.1%, possesses a nuclear spin that can be detected by NMR. researchgate.net In isotopically enriched compounds, the signals from the labeled carbon atoms are significantly enhanced, allowing for their unambiguous identification.

Each carbon atom in a molecule resides in a unique electronic environment, which determines its resonance frequency, or chemical shift (δ), in the NMR spectrum. mnstate.edudocbrown.info For (2S)-2-amino(1,2-¹³C₂)propanoic acid, which is the isotopically labeled form of L-alanine, the ¹³C labels are at the C1 (carboxyl) and C2 (alpha-carbon) positions. A ¹³C NMR spectrum of this compound will show highly intense signals at the chemical shifts corresponding to these two positions, confirming the specific labeling pattern. nih.govnih.gov The chemical shifts are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

The analysis of metabolites extracted from biological systems fed with (2S)-2-amino(1,2-¹³C₂)propanoic acid via ¹³C NMR allows researchers to trace the metabolic fate of the labeled carbons. nih.gov For instance, if the labeled alanine is incorporated into proteins or converted into other metabolites like pyruvate (B1213749) or lactate (B86563), the ¹³C labels will appear at new characteristic chemical shifts, providing direct evidence of these metabolic pathways. nih.govnih.gov

Table 1: Typical ¹³C NMR Chemical Shifts for L-Alanine in an Aqueous Solution

Carbon AtomChemical Shift (ppm)
C1 (Carboxyl)~175-177
C2 (Alpha-Carbon)~51-53
C3 (Methyl)~18-20
Note: Chemical shifts can vary slightly depending on pH, solvent, and temperature.

Multidimensional NMR Techniques (e.g., HSQC, TOCSY, NOESY) for Structural and Isotopic Connectivity

While 1D ¹³C NMR is excellent for identifying labeled positions, multidimensional NMR techniques provide deeper insights into the structural context and connectivity of the isotopes. These methods correlate different nuclei within the molecule, helping to resolve spectral overlap and confirm molecular structures. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The 2D ¹³C-¹H HSQC experiment is a cornerstone of labeled metabolite analysis. nih.govresearchgate.net It generates a 2D spectrum with one axis representing the ¹H chemical shift and the other representing the ¹³C chemical shift. hmdb.ca A cross-peak appears at the coordinates corresponding to a ¹³C atom and its directly attached proton(s). For (2S)-2-amino(1,2-¹³C₂)propanoic acid, a strong cross-peak would be observed connecting the C2 carbon to its alpha-proton. This technique is invaluable for assigning resonances in complex mixtures of metabolites and confirming the location of ¹³C labels on proton-bearing carbons. researchgate.netnih.govnih.gov

Total Correlation Spectroscopy (TOCSY): The 2D ¹H-¹H TOCSY experiment reveals correlations between all protons within a coupled spin system, not just those directly connected. youtube.com In a peptide or protein, it can identify all the proton signals belonging to a specific amino acid residue. uni-bayreuth.de For a small molecule like alanine, it establishes the connectivity between the alpha-proton and the methyl protons. When used in conjunction with isotope labeling, specialized TOCSY-based methods can be employed to selectively observe spin systems containing ¹³C atoms, thus helping to trace the entire carbon skeleton of a metabolite derived from the initial tracer. acs.orgacs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. google.com This provides crucial information about the three-dimensional conformation of molecules. In the context of isotope tracing, isotope-filtered or isotope-edited NOESY experiments are particularly powerful. northwestern.eduoup.comnmrwiki.org For example, a ¹³C-edited NOESY spectrum can be configured to show only NOEs involving protons attached to ¹³C atoms. protein-nmr.org.uk This allows researchers to study the spatial interactions of the labeled metabolite with other molecules, such as enzymes or receptors, providing insights into binding and recognition events.

Table 2: Overview of Multidimensional NMR Techniques in Isotopomer Analysis

TechniqueType of CorrelationInformation ProvidedApplication in ¹³C Tracing
HSQC ¹H - ¹³C (one bond)Direct C-H connectivity. hmdb.caConfirms label position on protonated carbons, resolves overlap. researchgate.netresearchgate.net
TOCSY ¹H - ¹H (through-bond)Identifies entire proton spin systems. youtube.comTraces the connectivity within a metabolite's carbon skeleton. acs.org
NOESY ¹H - ¹H (through-space)Determines spatial proximity of protons. google.comStudies 3D structure and intermolecular interactions of labeled molecules. northwestern.eduprotein-nmr.org.uk

Quantifying ¹³C-¹³C Coupling and its Application in Flux Mapping

When two ¹³C atoms are adjacent in a molecule, their nuclear spins interact, leading to a phenomenon known as spin-spin coupling or J-coupling. This coupling splits the NMR signal into a multiplet, and the separation between the lines of the multiplet is the ¹³C-¹³C coupling constant (¹Jcc). libretexts.org In (2S)-2-amino(1,2-¹³C₂)propanoic acid, the C1 and C2 carbons are directly bonded, resulting in a measurable ¹Jcc coupling.

The ability to quantify these coupling constants provides a powerful tool for metabolic flux analysis (MFA). frontiersin.orgnih.govresearchgate.net MFA is a computational method used to determine the rates (fluxes) of intracellular metabolic pathways. nih.govfrontiersin.org The methodology involves introducing a ¹³C-labeled substrate into a biological system and then analyzing the resulting labeling patterns in key metabolites. youtube.comcortecnet.com

The analysis of ¹³C-¹³C coupling patterns, often in combination with mass spectrometry, provides detailed information on which chemical bonds were broken and formed during metabolism. youtube.com For example, if (2S)-2-amino(1,2-¹³C₂)propanoic acid is converted to pyruvate and then enters the Tricarboxylic Acid (TCA) cycle, the original C1-C2 bond will be broken, and new bonds will be formed. The resulting metabolites, such as glutamate (B1630785) or aspartate, will exhibit different ¹³C-¹³C coupling patterns depending on the specific pathways taken (e.g., pyruvate carboxylase vs. pyruvate dehydrogenase). nih.gov

By measuring the relative intensities of the different multiplets (e.g., singlets from singly labeled molecules and doublets from doubly labeled molecules) in the ¹³C NMR spectra, researchers can determine the abundance of different isotopomers. frontiersin.orgresearchgate.net This detailed isotopomer distribution data is then fed into a metabolic model to calculate and constrain the fluxes through various intersecting pathways with high accuracy. nih.govnih.gov

Table 3: Application of ¹³C-¹³C Coupling in Metabolic Flux Analysis

Measured ParameterSpectroscopic ObservationInterpretation for Flux Analysis
¹Jcc Coupling Constant Splitting of ¹³C signals into doublets.Confirms the integrity of the C1-C2 bond from the original tracer.
Isotopomer Abundance Relative integrals of singlet vs. doublet peaks.Quantifies the proportion of molecules that have retained or lost adjacent ¹³C labels.
Positional Isotopomer Analysis Analysis of coupling patterns in downstream metabolites (e.g., glutamate).Elucidates the activity of specific metabolic pathways and cycles. nih.gov

Computational Methodologies for Metabolic Network Reconstruction and Flux Quantification with 2s 2 Amino 1,2 13c2 Propanoic Acid Data

Stoichiometric Model Construction for 13C-Metabolic Flux Analysis

The foundation of any 13C-Metabolic Flux Analysis (13C-MFA) is the stoichiometric model of the metabolic network. nih.gov This model is a mathematical representation of the biochemical reactions occurring within a cell, defining the relationships between metabolites. nih.govfrontiersin.org The construction of this model is a critical first step and involves several key considerations:

Network Stoichiometry : The model must include a comprehensive set of biochemical reactions relevant to the organism and experimental conditions being studied. diva-portal.org This information is typically curated from biochemical literature, genomic databases (like KEGG and BioCyc), and organism-specific knowledge. nih.govoup.com The stoichiometry for each reaction is represented in a stoichiometric matrix (S), which details the consumption and production of each metabolite in each reaction. diva-portal.org

Atom Transitions : For 13C-MFA, it is crucial to define the atom mappings for each reaction. diva-portal.org These mappings specify how each carbon atom in a substrate molecule is transferred to the product molecules. diva-portal.orgnih.gov This detailed tracking is essential for simulating the propagation of 13C labels through the network. While atom transitions for central carbon metabolism are well-established, they must be carefully defined for less common pathways or for organisms with unique metabolic routes. nih.gov

Compartmentation : In eukaryotic cells, the model must account for different cellular compartments (e.g., cytosol, mitochondria). Metabolites and reactions must be assigned to their correct locations, and transport reactions between compartments must be included. Failing to do so can lead to inaccurate flux estimations. nih.gov

Biomass Composition : A reaction representing the synthesis of biomass from precursor metabolites is often included. This requires knowledge of the cell's macromolecular composition (e.g., proteins, lipids, carbohydrates, nucleic acids), which can be determined experimentally or taken from literature values.

The model defines a solution space of possible flux distributions that are consistent with the stoichiometric constraints, assuming the system is at a metabolic steady state where the concentrations of intracellular metabolites are constant. nih.gov

Algorithms for Isotopomer Distribution Simulation and Flux Estimation

Once a stoichiometric model is established and experimental data from tracers like (2S)-2-amino(1,2-13C2)propanoic acid are collected, computational algorithms are used to estimate the intracellular fluxes. The core of this process involves minimizing the difference between the experimentally measured isotopomer distributions and the distributions predicted by the model. nih.gov This is typically formulated as a least-squares regression problem. nih.gov The development of the Elementary Metabolite Units (EMU) framework has been pivotal, providing an efficient method to simulate isotopic labeling in complex biochemical networks and resolving earlier computational challenges. nih.govfrontiersin.org

Constraint-based modeling is a powerful framework for analyzing metabolic networks. While traditional methods like Flux Balance Analysis (FBA) rely on assuming the optimization of a biological objective (e.g., maximizing growth rate) to find a unique flux solution, 13C-MFA offers a more direct and robust approach. plos.orgnih.govnih.gov The isotopic labeling data provide strong, direct constraints on the intracellular fluxes, reducing the need for such optimization assumptions. plos.orgnih.gov

A significant advancement in this area is the two-scale 13C Metabolic Flux Analysis (2S-13C MFA) . plos.orgnih.gov This method integrates the strengths of 13C-MFA and genome-scale modeling. plos.org It addresses a key limitation of traditional 13C-MFA, which typically focuses on a small 'core' set of central carbon metabolism reactions that most influence labeling patterns. nih.gov

Key features of 2S-13C MFA include:

Two-Scale Resolution : The model is divided into two parts: a "core" network where both stoichiometry and carbon labeling are tracked in detail, and a "peripheral" network where only stoichiometric balances are considered. plos.orgresearchgate.net

Genome-Scale Scope : It determines fluxes for a full genome-scale model, providing a more comprehensive view of metabolism than traditional core models. plos.orgnih.gov

Data-Driven Constraints : The method uses experimental 13C labeling data and measured extracellular fluxes to constrain the genome-scale model, providing a rigorous framework for flux estimation. plos.orgnih.gov

Biological Assumption : It operates on the biologically relevant assumption that carbon precursors flow from the central core metabolism to the peripheral metabolism without flowing back, which has been shown to be a good approximation in many model organisms. nih.gov

This approach provides a more complete and accurate picture of metabolic fluxes, bridging the gap between the detailed analysis of central metabolism and the breadth of genome-scale models. nih.gov

Traditional (frequentist) approaches to 13C-MFA aim to find a single best-fit set of fluxes and then calculate confidence intervals. nih.gov However, these confidence intervals can be sensitive to the algorithm used. d-nb.info Bayesian statistical methods offer an alternative paradigm for flux quantification that provides a more robust assessment of uncertainty. d-nb.infonih.gov

In the Bayesian framework:

Fluxes as Probabilities : Fluxes are not considered as having a single "true" value but are treated as random variables, each with its own probability distribution. d-nb.info The outcome of a Bayesian analysis is a joint flux posterior probability distribution, which captures the probability of all possible flux values given the data. nih.govd-nb.info

Uncertainty Quantification : This probabilistic approach provides a rigorous quantification of uncertainty for each flux, reflecting the information contained in the experimental data. nih.govd-nb.info This can reveal nuances about which flux values are possible, an insight that can be missed by single-point estimates. nih.gov

Model Selection and Averaging : A significant challenge in MFA is uncertainty in the model structure itself. Bayesian Model Averaging (BMA) is a powerful technique to address this. d-nb.infonih.gov Instead of relying on a single "best" model, BMA considers multiple competing models. It assigns probabilities to each model based on how well they are supported by the data, effectively penalizing both overly complex models and those that fit the data poorly. d-nb.infonih.gov This approach provides more robust flux estimates by averaging over the different models, weighted by their posterior probabilities.

Bayesian methods, such as those implemented in the BayFlux software, use techniques like Markov Chain Monte Carlo (MCMC) sampling to explore the space of possible fluxes, providing a comprehensive understanding of flux probabilities and correlations. nih.gov

Software Platforms and Tools for 13C-MFA Data Processing and Analysis

The complexity of 13C-MFA necessitates the use of specialized software packages. These tools automate the process of model construction, isotopomer simulation, flux estimation, and statistical analysis. Over the years, a variety of platforms have been developed, each with different features and capabilities. oup.comnih.govresearchgate.net

Integration of 13C-Labeling Data with Genome-Scale Metabolic Models and 'Omics' Information

The integration of 13C-MFA data with other high-throughput 'omics' datasets (e.g., transcriptomics, proteomics, metabolomics) and genome-scale metabolic models (GEMs) provides a powerful, systems-level understanding of cellular physiology. plos.org This integration moves beyond analyzing fluxes in isolation to connecting them with the underlying genetic and regulatory machinery.

Constraining Genome-Scale Models : As discussed with 2S-13C MFA, labeling data provides powerful constraints for GEMs, improving the accuracy of flux predictions across the entire metabolic network, not just the central pathways. plos.orgnih.gov This allows for the investigation of peripheral metabolism and can help validate and refine GEM reconstructions. nih.govnih.gov

Integration with Transcriptomics and Proteomics : 'Omics' data can be integrated into flux analysis in several ways. For instance, gene expression data can be used to create tissue- or condition-specific models by turning off reactions whose associated genes are not expressed. In another approach, called parsimonious MFA, flux values can be weighted by gene expression levels during optimization, guiding the model to solutions that are more consistent with the transcriptomic state. This integration helps to elucidate the regulatory mechanisms that lead to observed changes in metabolic fluxes.

Multi-omics for Phenotype Prediction : By combining the functional output of metabolism (fluxes) with measurements of gene transcripts, proteins, and metabolite concentrations, researchers can build more comprehensive and predictive models of cellular behavior. frontiersin.orgplos.org This holistic view is crucial for understanding complex disease states like cancer or for designing effective metabolic engineering strategies. plos.org

These integrated approaches are essential for moving from a descriptive to a predictive understanding of metabolism, allowing for the systematic analysis of how genetic and environmental perturbations affect cellular function.

Table of Mentioned Compounds

Applications of 2s 2 Amino 1,2 13c2 Propanoic Acid in Elucidating Biological Metabolic Pathways

Deconvolution of Central Carbon Metabolism Fluxes (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, TCA Cycle)

The analysis of labeling patterns in proteinogenic amino acids, including alanine (B10760859), is a cornerstone of 13C-MFA for quantifying fluxes through central carbon metabolism. nih.gov While (2S)-2-amino(1,2-13C2)propanoic acid can be used as a tracer itself, it is more common to introduce a labeled primary carbon source like glucose and observe the resulting labeling pattern in alanine. The specific isotopomers of alanine that are synthesized provide a direct readout of the pathways that produced its precursor, pyruvate (B1213749).

For instance, the activity of the Pentose Phosphate Pathway (PPP) relative to glycolysis can be determined by using [1-¹³C]glucose as a tracer. nih.gov If the PPP is highly active, a significant portion of the resulting pyruvate, and subsequently alanine, will be unlabeled. nih.gov Conversely, the labeling patterns in alanine and other amino acids derived from tricarboxylic acid (TCA) cycle intermediates can elucidate anaplerotic and cataplerotic fluxes. nih.gov Studies in mammalian cells have shown that while glucose tracers are effective for analyzing glycolysis and the PPP, glutamine tracers provide better resolution for TCA cycle fluxes. nih.gov The combination of different tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, has been optimized to provide the most precise flux estimations across the entire central carbon network in a single experiment. nih.gov The labeling information from alanine, which is directly synthesized from pyruvate, is crucial in these models for constraining the fluxes around the pyruvate node, a critical branch point between glycolysis, the TCA cycle, and amino acid biosynthesis. nih.govnih.gov

Table 1: Interpreting Alanine Labeling from ¹³C-Glucose Tracers

Tracer Observed Alanine Labeling Inferred Pathway Activity Source
[1-¹³C]Glucose Significantly lower labeling in serine compared to alanine. Indicates an active Entner–Doudoroff pathway. nih.gov
[1-¹³C]Glucose >50% unlabeled alanine. Indicates an active oxidative Pentose Phosphate Pathway. nih.gov
[U-¹³C]Glucose [¹³C₃]-Alanine (M+3) Indicates alanine is synthesized from pyruvate derived directly from glycolysis. nih.govbiorxiv.org

Characterization of Amino Acid Interconversion and Biosynthesis Pathways

Stable isotope tracers are fundamental tools for mapping the complex network of amino acid biosynthesis and interconversion. By supplying a ¹³C-labeled precursor, researchers can trace the labeled carbons as they are incorporated into various amino acids, thereby confirming known pathways and discovering new metabolic activities. nih.gov

The metabolism of propionate (B1217596), a short-chain fatty acid, is critical in many organisms and can proceed through different pathways. Using specifically labeled tracers is essential to distinguish these routes. The use of [1,2-¹³C₂]propionate, which is metabolized to this compound (alanine), is particularly insightful for differentiating the methylcitrate cycle from the methylmalonyl-CoA pathway. nih.gov

In organisms like Escherichia coli, the methylcitrate cycle converts propionate into pyruvate and succinate. nih.gov When [1,2-¹³C₂]propionate is used as the substrate, this pathway leads to the formation of [1,2-¹³C₂]alanine. The preservation of the adjacent ¹³C-¹³C bond from the propionate precursor into the alanine product is a distinct signature of the methylcitrate cycle. nih.gov This allows for a clear, unambiguous analysis of the metabolic flux through this pathway. nih.gov In contrast, other metabolic routes would break this bond, leading to different labeling patterns in alanine. nih.gov This method is so robust that the characteristic labeling pattern in alanine is maintained even when the labeled propionate is significantly diluted with an unlabeled source. nih.gov Disturbances in propionate metabolism, as seen in the genetic disorder propionic acidemia, lead to profound failures in central metabolic pathways, including the citric acid cycle, further highlighting the importance of these analytical methods. nih.gov

Table 2: Expected Isotopomers from [1,2-¹³C₂]propionate Metabolism

Pathway Key Intermediate Resulting Alanine Isotopomer Interpretation Source
Methylcitrate Cycle [1,2-¹³C₂]Pyruvate [1,2-¹³C₂]Alanine Direct evidence of flux through the methylcitrate cycle. nih.gov

The synthesis of non-essential amino acids can be readily traced using ¹³C-labeled precursors. Alanine, being directly synthesized from the central metabolite pyruvate via transamination, serves as an excellent proxy for the labeling state of the pyruvate pool. nih.gov In studies where mammalian cells were engineered to produce essential amino acids like valine, the rate of de novo alanine synthesis was used as a benchmark for cellular metabolic activity. nih.gov By feeding the cells [U-¹³C]-glucose, researchers observed that 86.1% of the cellular alanine pool became fully labeled ([¹³C₃]-alanine), confirming its synthesis from glycolytic pyruvate and providing a baseline for proteome turnover. nih.gov

Furthermore, ¹³C isotopomer analysis can reveal compartmentalization of metabolism. Studies in astrocytes using labeled glucose and alanine showed evidence for two distinct cytosolic pyruvate pools. nih.gov One pool, in equilibrium with exogenous alanine, was preferentially used to produce lactate (B86563), while the second pool, derived from glycolysis, was more closely linked to mitochondrial TCA cycle activity and the synthesis of alanine for ammonia (B1221849) fixation. nih.gov This demonstrates how labeled alanine can be used not just to trace a single pathway, but to uncover the intricate intracellular organization of metabolic networks.

Investigation of Metabolic Shifts in Response to Environmental and Genetic Perturbations in Various Organisms

A key application of 13C-MFA is to quantify how metabolic networks adapt in response to changes, such as environmental stress or genetic modifications. researchgate.netresearchgate.net By comparing flux maps between a control state and a perturbed state, researchers can identify the specific pathways that are rewired.

Isotopically nonstationary 13C-MFA, which analyzes the rate of label incorporation into metabolites over time, is particularly powerful for studying such adaptations in complex systems. nih.gov A study on B-cells with tunable expression of the oncogene Myc used this approach to map metabolic reprogramming. nih.govvanderbilt.edu By measuring the isotopic enrichment in protein-bound amino acids, including alanine, the study revealed that high Myc expression led to a global upregulation of amino acid consumption and a 2- to 4-fold increase in TCA cycle fluxes, while changes in glucose uptake and lactate excretion were more modest. nih.gov This demonstrated a significant shift toward mitochondrial oxidative metabolism driven by the genetic perturbation. nih.gov

In the field of metabolic engineering, 13C-MFA is an indispensable tool for the rational design and optimization of microbial cell factories. nih.govvanderbilt.edu The goal is to enhance the production of valuable chemicals by redirecting carbon flux from the host's native metabolism toward a desired product pathway. Isotope labeling experiments can precisely identify metabolic bottlenecks, competing pathways that siphon carbon away from the product, and inefficient cofactor regeneration cycles. researchgate.netvanderbilt.edu

For example, if the goal is to produce a chemical derived from pyruvate, feeding the microbial culture a ¹³C-labeled substrate like glucose and analyzing the labeling pattern of alanine and other byproducts can reveal the distribution of flux at the pyruvate node. vanderbilt.edu If significant label is detected in fermentation byproducts like acetate, it indicates a wasteful pathway that could be targeted for gene knockout. vanderbilt.edu Conversely, identifying a pathway with low flux that supplies a necessary precursor can guide engineers to overexpress specific enzymes to alleviate the bottleneck. vanderbilt.eduresearchgate.net This data-driven "Design-Build-Test-Learn" cycle, powered by insights from 13C-MFA, accelerates the development of efficient microbial strains for industrial biotechnology. researchgate.net

Understanding the metabolism of cultured mammalian cells is crucial for cancer research and the biopharmaceutical industry. Proliferating cells, particularly cancer cells, exhibit distinct metabolic phenotypes, often characterized by high rates of glucose and amino acid consumption. mit.edunih.gov Labeled tracers like this compound or its precursors are used to dissect these complex metabolic networks.

Studies have shown that in rapidly proliferating mammalian cells, amino acids, rather than just glucose, account for the majority of the cell's carbon mass. mit.edu 13C-MFA enables the precise quantification of how nutrients are allocated to biomass, energy production (TCA cycle), and byproduct formation, such as lactate and alanine. nih.govnih.gov For instance, the conversion of pyruvate to both lactate and alanine is a hallmark of many cancer cell lines. nih.gov By using tracers like [1,2-¹³C₂]glucose in combination with labeled glutamine, researchers can precisely quantify these fluxes and understand how they are affected by oncogenic mutations or potential drug treatments, providing a clearer picture of the metabolic rewiring that supports cell proliferation. nih.gov

Inability to Generate Article on the Applications of this compound

Despite a comprehensive search of scientific literature, there is a notable absence of specific research detailing the application of this compound in the elucidation of plant cell metabolism, secondary product biosynthesis, or the identification of novel metabolic pathways and bypass reactions through 13C-tracing.

This compound is the isotopically labeled form of the amino acid L-alanine, with carbon-13 isotopes at the first and second carbon positions. While isotopically labeled compounds, including other forms of labeled L-alanine and propionate, are extensively used as tracers in metabolic research, specific studies employing the this compound variant in the requested contexts could not be identified.

General metabolic principles suggest that such a compound would be a valuable tool. The labeled carbon atoms would allow researchers to track the incorporation of the alanine backbone into various metabolic intermediates and final products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This would, in theory, enable the detailed mapping of metabolic fluxes and the discovery of previously unknown biochemical transformations.

However, without published research specifically utilizing this compound for these purposes in plant science, any detailed discussion would be speculative and not meet the required standards of scientific accuracy based on existing evidence. The available literature focuses on the metabolism of more broadly used labeled precursors. Therefore, the specific applications and research findings requested for the article outline cannot be provided at this time.

Isotope Effects in Studies Involving 2s 2 Amino 1,2 13c2 Propanoic Acid

Kinetic Isotope Effects (KIEs) and their Application in Reaction Mechanism Elucidation

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org Formally, it is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to that with the heavier isotope (k_H). The origin of the KIE lies in the principles of quantum mechanics; the vibrational energy of a chemical bond, known as the zero-point energy, is dependent on the mass of the atoms forming the bond. A bond involving a heavier isotope (like ¹³C) has a lower zero-point energy and is therefore stronger, requiring more energy to be broken. princeton.edu

This phenomenon is particularly useful for determining the rate-determining step (RDS) of a reaction. If a bond to the isotopically labeled atom is being broken or formed in the RDS, a "primary" KIE is observed. wikipedia.org While the mass increase from ¹²C to ¹³C is only about 8%, leading to smaller KIEs than those observed for hydrogen/deuterium substitution, they are precisely measurable and provide critical mechanistic information. wikipedia.orgnih.gov

A clear application of ¹³C KIEs in mechanism elucidation is the study of Lewis acid-catalyzed ene reactions. In the reaction of formaldehyde (B43269) with 2-methyl-2-butene, catalyzed by diethylaluminum chloride, the measurement of KIEs at natural abundance was used to probe the transition state. nih.gov

The observed carbon isotope effects for this reaction are detailed in the table below.

Position in 2-methyl-2-butene¹²C/¹³C Kinetic Isotope Effect (k₁₂/k₁₃)
Reactive methyl group (C1)1.006 - 1.009
C21.018
C31.001
C41.015
Data sourced from Singleton & Hang (2000). nih.gov

Equilibrium Isotope Effects and Isotopic Fractionation Phenomena

An equilibrium isotope effect (EIE) refers to the non-uniform distribution of isotopes between reactants and products in a reversible reaction that has reached equilibrium. osti.gov Similar to KIEs, EIEs arise from differences in the zero-point vibrational energies of isotopologues. In an equilibrium state, the heavier isotope (¹³C) will preferentially accumulate in the molecular species where it is most strongly bound. researchgate.net This leads to isotopic fractionation, where the ¹³C/¹²C ratio differs between various substances or even within different molecular positions of the same compound. osti.govpnas.org

In biochemistry, metabolic processes are a major source of isotopic fractionation. The complex network of enzyme-catalyzed reactions imprints unique isotopic signatures on metabolites, including amino acids like alanine (B10760859). nih.gov For instance, significant carbon isotope fractionation has been observed during the decarboxylation of alanine and its elution during column chromatography. pnas.org

A compelling example of isotopic fractionation is seen in the subcellular compartmentalization of metabolism. A study on the biosynthesis of the enzyme RuBisCO in plants revealed differences in the ¹³C labeling of alanine found in the large subunits (LSU), synthesized in the plastid, versus the small subunits (SSU), synthesized in the cytosol. researchgate.net This indicates that the alanine pools in these two compartments are not in complete equilibrium and are subject to different metabolic fluxes, resulting in distinct isotopic compositions.

The table below shows the relative abundance of different alanine isotopomers in the two RuBisCO subunits after labeling with [U-¹³C]-glucose.

Alanine Isotopomer (from GC-MS fragment)Relative Abundance in LSU (Plastid)Relative Abundance in SSU (Cytosol)
Unlabeled (M+0)23%26%
Singly Labeled (M+1)12%14%
Doubly Labeled (M+2)19%14%
Triply Labeled (M+3)46%46%
Data derived from Gauthier et al. (2010). researchgate.net

The data show a higher enrichment of doubly labeled alanine in the plastid-synthesized LSU compared to the cytosol-synthesized SSU, highlighting the isotopic fractionation between cellular compartments. researchgate.net In other contexts, such as abiotic amino acid synthesis, fractionation can be even more pronounced, with isotope differences between products reaching up to 47.8‰. nih.gov

Theoretical Models and Experimental Detection of Carbon Isotope Effects in Biochemical Systems

The study of carbon isotope effects is supported by both theoretical modeling and sophisticated experimental techniques. These approaches allow researchers to predict and precisely measure the distribution of ¹³C in biological molecules.

Theoretical Models Quantum chemistry calculations and mathematical modeling are used to predict the magnitude of isotope effects. researchgate.net One theoretical approach models gas generation through a set of parallel first-order reactions, where the rate difference between isotopically substituted (k) and unsubstituted (k) bonds is a function of entropic (A_f/A_f) and enthalpic (ΔE_a) factors. researchgate.net For example, in the homolytic cleavage of a methyl group from a short-chain n-alkane, the average ΔE_a is calculated to be 42.0 cal/mol with an A_f*/A_f ratio of 1.021. researchgate.net These models provide a quantitative framework for understanding how bond dissociation energies and temperature influence isotopic fractionation during chemical reactions. researchgate.net Such theoretical work is crucial for interpreting experimental results and understanding the fundamental principles governing isotope distribution in both geological and biological systems. researchgate.net

Experimental Detection The detection and quantification of ¹³C in specific positions within a molecule like alanine rely on high-precision analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers unparalleled detail in identifying the exact location of an isotopic label within a molecular structure. nih.gov While ¹³C NMR is inherently less sensitive than proton NMR, isotopic enrichment with ¹³C enhances the signal. nih.gov Advanced pulse sequences have been developed to overcome sensitivity challenges and analyze complex mixtures. For example, the isotope-edited total correlation spectroscopy (ITOCSY) technique can filter ¹H-¹H NMR spectra into separate, quantitative spectra for ¹²C- and ¹³C-bound protons, enabling precise measurement of ¹³C enrichment in complex biological extracts. acs.org Furthermore, chemoselective derivatization, such as reacting carboxyl groups with ¹⁵N-cholamine, allows for highly sensitive detection of ¹³C enrichment at the carboxyl carbon and adjacent positions through experiments like HSQC and HNCO. nih.gov

These combined theoretical and experimental approaches provide a robust toolkit for leveraging the subtle effects of isotopic substitution to unravel complex biochemical systems.

Emerging Directions and Future Perspectives in Research Using 2s 2 Amino 1,2 13c2 Propanoic Acid

Development of Advanced Analytical Platforms for Enhanced Sensitivity and Throughput

The precision of metabolic flux analysis is fundamentally dependent on the accurate measurement of isotopic labeling patterns in metabolites. ethz.ch Consequently, the evolution of ¹³C Metabolic Flux Analysis (¹³C-MFA) is intrinsically linked to innovations in analytical technology that offer greater sensitivity, throughput, and coverage. ethz.ch The primary tools for determining the status of ¹³C isotope labels are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.org

Recent advancements have seen the rise of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), which has made stable isotope tracing more accessible and powerful. springernature.com LC-MS platforms are particularly advantageous due to their high sensitivity, which allows for the direct analysis of metabolites present in trace amounts or those that are highly unstable. nih.gov Techniques such as Ultra-Performance Liquid Chromatography Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UPLC-FTICR-MS) provide a robust platform for untargeted metabolomics, helping to solve challenges like discriminating biological signals from noise and improving compound annotation. acs.orgresearchgate.net

The goal of these technological developments is to handle the increased complexity of biological samples, especially in studies of eukaryotic systems, and to provide denser, more accurate ¹³C data. ethz.ch Optimization of these platforms enables researchers to more precisely measure specific fluxes, which is crucial for high-throughput applications such as screening the metabolic effects of drugs on cells. nih.gov The continuous improvement of these analytical methods is essential for pushing the frontiers of metabolic research. frontiersin.org

Table 1: Advanced Analytical Platforms for ¹³C Isotope Tracing

Platform Key Advantages Application in ¹³C Tracing
Gas Chromatography-Mass Spectrometry (GC-MS) Robust, reproducible, extensive libraries for metabolite identification. Measurement of ¹³C-labeling patterns in stable, derivatized metabolites like protein-bound amino acids. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity, suitable for a wide range of compounds, analyzes unstable and low-abundance metabolites. nih.gov Direct analysis of isotopic labeling in a broad spectrum of intracellular metabolites without derivatization. springernature.comnih.gov
High-Resolution Mass Spectrometry (HRMS) High mass accuracy and resolution, improves confidence in formula assignment and separation of isobaric compounds. Enables more accessible and straightforward stable isotope tracing, providing valuable qualitative information on metabolite origins. springernature.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive, provides detailed structural information, can distinguish positional isotopomers. frontiersin.orgnih.gov Resolves the specific position of ¹³C atoms within a molecule, providing deep insights into pathway activities. nih.gov

Integration of (2S)-2-amino(1,2-13C2)propanoic Acid Tracing with Advanced Systems Biology Approaches

Systems biology aims to understand the larger picture of cellular function by integrating complex data from multiple 'omic' levels. nih.gov Isotopic tracers like this compound provide critical data on metabolic fluxes, which represent the functional output of the cell. A significant future direction is the deeper integration of this flux data with other systems biology approaches, such as genomics, transcriptomics (e.g., RNAseq), and proteomics. ethz.ch

This integration allows researchers to move beyond isolated pathway analysis to a more holistic understanding of cellular regulation. For instance, transcriptomic or proteomic data can reveal changes in enzyme expression levels, while ¹³C-MFA can quantify the resulting impact on metabolic pathway activity. ethz.chmdpi.com This combination is powerful for formulating and validating hypotheses about reactions and pathways that drive a specific metabolic phenotype. ethz.ch

Metabolomics itself is a cornerstone of systems biology, and stable isotope labeling is a powerful tool within this field. researchgate.netresearchgate.net The use of ¹³C-labeled substrates helps to decipher biochemical pathways and regulatory mechanisms. researchgate.net By combining the quantitative flux map from ¹³C-MFA with comprehensive data on gene expression and protein levels, researchers can build more accurate and predictive models of cellular metabolism, providing valuable insights into complex biological processes and disease states. mdpi.com

Expanding the Scope of Isotopic Tracing to Spatiotemporal Metabolic Heterogeneity

Traditionally, metabolic studies often analyze bulk tissues or cell populations, which assumes homogeneity and a steady state. However, metabolism is highly dynamic and varies significantly between different cell types, tissues, and even subcellular compartments. nih.govnih.gov A major emerging frontier in metabolic research is the development of methods to capture this spatial and temporal heterogeneity. nih.gov

To address spatial heterogeneity, innovative techniques are being developed that couple stable isotope tracing with imaging mass spectrometry. One such method, termed "iso-imaging," uses matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-IMS) to visualize the distribution of ¹³C-labeled metabolites within tissue sections. nih.govspringernature.com This allows for the quantitative assessment of region-specific metabolic activity. For example, studies have used this approach to visualize distinct metabolic fluxes, such as glycolysis and gluconeogenesis, in different regions of the kidney and to map nutrient utilization across the brain. nih.govspringernature.com

Addressing temporal dynamics requires moving beyond steady-state assumptions. Isotopic non-stationary metabolic flux analysis (INST-MFA) is a powerful approach for analyzing systems where isotopic labeling is not constant over time, such as following an acute stimulus. nih.govresearchgate.net These advanced methods allow researchers to track the flow of metabolites through biochemical networks in both time and space, providing a more accurate and nuanced understanding of metabolism in living systems. nih.gov

Challenges and Opportunities in Quantitative ¹³C-MFA of Complex Biological Systems

While ¹³C-MFA is considered the gold standard for quantifying metabolic fluxes, its application to complex biological systems presents significant challenges. nih.gov However, these challenges also create opportunities for innovation and refinement of the methodology.

Challenges:

System Complexity: The complexity of metabolic networks in eukaryotic cells, which includes compartmentalization and the use of diverse nutrient sources, makes flux analysis significantly more difficult than in simpler microbial systems. nih.gov

Model Accuracy: The reliability of ¹³C-MFA results depends heavily on the accuracy and completeness of the underlying metabolic network model. Gaps in knowledge, such as unknown pathways or promiscuous enzyme activities, can lead to incorrect flux estimations. numberanalytics.com

Methodological Assumptions: The analysis relies on key assumptions, most notably that the system is in a metabolic and isotopic steady state. Validating these assumptions is critical for accurate results but can be experimentally demanding. numberanalytics.comnih.gov

Data Requirements: Achieving high-resolution flux maps requires high-quality, precise measurements of isotopic labeling, which in turn demands advanced analytical instrumentation and rigorous experimental protocols. numberanalytics.com

Opportunities:

Targeted Flux Analysis: Instead of attempting to quantify every flux in a large network, targeted ¹³C-MFA methods are being developed. These approaches focus on quantifying fluxes through specific, hypothesis-driven reactions or pathways, reducing the computational and data demands. ethz.ch

Advanced Computational Tools: The development of more powerful and user-friendly software, such as INCA and OpenFLUX2, has made the complex calculations of ¹³C-MFA more accessible to the broader research community. nih.govnih.gov These tools incorporate efficient algorithms that have dramatically decreased the computational burden. nih.gov

Improved Experimental Design: There is a growing emphasis on optimizing experimental design, for instance by using parallel labeling experiments with different tracers. This approach can greatly enhance the precision and resolution of flux estimations in complex models. nih.gov

Broader Applications: Overcoming these challenges will expand the application of ¹³C-MFA to unravel the metabolic intricacies of various diseases, guide the metabolic engineering of organisms for biochemical production, and explore complex phenomena like host-pathogen interactions. nih.govnih.gov

Table 2: Key Challenges and Opportunities in Quantitative ¹³C-MFA

Challenge Opportunity
Increased complexity of eukaryotic systems nih.gov Development of targeted ¹³C-MFA to quantify specific, relevant pathway fluxes, reducing overall complexity. ethz.ch
Dependence on metabolic model accuracy Integration with other 'omics' data to refine and validate metabolic network models and uncover new pathways. ethz.ch
Requirement for steady-state assumptions numberanalytics.comnih.gov Use of non-stationary MFA (INST-MFA) to analyze dynamic systems and capture temporal metabolic changes. nih.govresearchgate.net
Need for high-quality, high-resolution data numberanalytics.com Advancement of analytical platforms (e.g., HRMS) and experimental protocols (e.g., parallel labeling) to improve data precision. springernature.com
Computational burden of flux estimation nih.gov Creation of powerful, user-friendly software with efficient algorithms to make ¹³C-MFA more accessible and computationally feasible. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.